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Introduction: The Role of Umami in Geriatric Nutrition

Elderly individuals are at a heightened risk of malnutrition due to a variety of age-related
factors, including decreased appetite (anorexia of aging), sensory decline (particularly taste
and smell), and subsequent reduced food intake.[1] Monosodium L-glutamate (MSG), the salt
form of glutamic acid, elicits the fifth basic taste, known as "umami” or savory. Emerging
research suggests that leveraging the umami taste by supplementing foods with MSG can be a
valuable strategy in the nutritional care of the elderly.[2][3] By enhancing the palatability and
flavor of foods, MSG may help stimulate appetite, increase dietary intake, and consequently
improve nutritional status and overall health in this vulnerable population.[2][4]

Glutamate receptors are not only present on the taste buds but also in the gastrointestinal tract,
where they can exert physiological effects beneficial to gut function, such as stimulating the
gastric vagus nerve. This dual action on taste perception and gut physiology makes MSG a
compelling compound for study in geriatric nutritional science.

Summary of Clinical Findings

Multiple studies have investigated the effects of MSG supplementation on the nutritional and
health status of elderly individuals, particularly those in hospitalized or institutionalized settings.
The findings consistently point towards positive outcomes in appetite, nutritional markers, and
even cognitive and daily life performance.
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Key observations include:

» Improved Nutritional Status: Supplementation has been linked to improvements in key
nutritional indicators. For instance, while total serum albumin may not always increase, the
ratio of reduced-form albumin to total albumin has been shown to improve, suggesting
enhanced nutritional status.

o Enhanced Daily Performance: Clinical trials have noted significant improvements in the daily
performance and mealtime behavior of elderly subjects receiving MSG.

 Increased Biochemical Markers: Studies have reported increases in BMI and serum zinc
levels in elderly individuals with dementia following MSG supplementation. Other research in
elderly inpatients noted an increase in peripheral lymphocytes.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from key studies on MSG supplementation in
the elderly.

Table 1: Effects of MSG on Nutritional and Health Markers in Hospitalized Elderly
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| Reduced-form Albumin Ratio | Increased | No Significant Change | 3 months | Indicates
improved nutritional status. | |

Table 2: Effects of MSG on Cognitive and Physical Health in Elderly with Dementia
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ITDAS: Touch Panel-type Dementia Assessment Scale

Experimental Protocols
Protocol for a Double-Blind, Placebo-Controlled Trial of
MSG Supplementation

This protocol is based on the methodology described by Tomoe et al. (2009) for assessing the

effect of MSG on the nutritional and health status of hospitalized elderly patients.
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4.1.1 Objective: To determine if daily supplementation of MSG in the staple diet of hospitalized
elderly patients improves nutritional status, daily performance, and mealtime behavior over a 3-
month period.

4.1.2 Study Design:

e Type: Double-blind, placebo-controlled, randomized trial.

e Phases:
o Lead-in Period (1 month): Baseline data collection.
o Intervention Period (3 months): Intervention or placebo administration.
o Follow-up Period (1 month): Post-intervention assessment.

4.1.3 Participant Recruitment:

Inclusion Criteria: Hospitalized elderly patients (e.g., >75 years old) with stable medical
conditions.

Exclusion Criteria: Known allergies to MSG, severe cognitive impairment preventing basic
assessment, or acute illness.

4.1.4 Intervention:

e MSG Group: Receive 150g of rice gruel with 0.5% (w/w) MSG (0.75g of MSG) added, served
three times daily with meals.

o Control Group: Receive 1509 of standard rice gruel (placebo) with the same meal schedule.

» Blinding: The MSG and placebo gruels should be identical in appearance and texture. The
allocation is concealed from both participants and research staff/caregivers.

4.1.5 Data Collection and Outcome Measures:

Nutritional Status:
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o Biochemical Analysis: Collect blood samples at the end of the lead-in, intervention, and
follow-up periods. Analyze for serum albumin and the ratio of reduced-form albumin to
total albumin.

o Daily Performance:

o Nurse Assessment: In the final week of each period, nurses assess dementia scores and
daily performance using a standardized institutional scale.

o Mealtime Behavior:

o Video Recording: Record a 5-minute segment of mealtime behavior during the lead-in
period and after 3 months of intervention.

o Behavioral Analysis: Two independent, blinded observers score the videos for predefined
behaviors (e.g., engagement with food, positive/negative expressions, eating pace).

4.1.6 Statistical Analysis:

o Use appropriate statistical tests (e.g., t-tests or ANOVA for continuous data, chi-square for
categorical data) to compare baseline characteristics.

e Analyze changes in outcome measures from baseline to the end of the intervention using
mixed-effects models or repeated measures ANOVA to account for within-subject
correlations.

Protocol for Umami Taste Sensitivity Testing

This protocol is adapted from the filter paper disc (FPD) method used in clinical settings to
assess taste sensitivity, which is crucial for understanding the baseline taste function in the
elderly.

4.2.1 Objective: To determine the recognition threshold (RT) for umami taste in elderly
participants.

4.2.2 Materials:

e Monosodium L-glutamate (MSG) monohydrate crystals.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

« Distilled water.

 Sterile filter paper discs (5 mm diameter).
 Six sterile containers for MSG solutions.

e Forceps for handling discs.

» Participant instruction and response sheets.
4.2.3 Preparation of MSG Solutions:

o Prepare a series of six agueous MSG solutions with the following concentrations: 1 mM, 5
mM, 10 mM, 50 mM, 100 mM, and 200 mM.

4.2.4 Pre-Test Procedure:

e Instruct participants to refrain from eating, drinking (except water), smoking, or brushing their
teeth for at least one hour before the test.

o Familiarize the participant with the umami taste by providing a supra-threshold concentration
of MSG solution to taste.

4.2.5 Testing Procedure:
e Soak a filter paper disc in the lowest concentration (1 mM) MSG solution.

» Using forceps, place the disc on a specific site on the participant's tongue (e.g., anterior
tongue, posterior tongue, or soft palate).

» Allow the participant 3 seconds to identify the taste with their mouth open.
o Ask the participant to identify the taste from a list of the five basic tastes.

« If the taste is not correctly identified, proceed to the next highest concentration in a
sequential manner.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e The lowest concentration at which the participant correctly identifies "umami” is defined as
their recognition threshold (RT).

» Repeat the procedure for different oral sites as required by the study design.

Visualizations: Workflows and Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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